molecular formula C44H76N2O14S B601236 Azithromycine Impureté G CAS No. 612069-31-5

Azithromycine Impureté G

Numéro de catalogue: B601236
Numéro CAS: 612069-31-5
Poids moléculaire: 889.17
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azithromycin Impurity G is an impurity found in the macrolide antibiotic, azithromycin. It can be used as a standard to trace azithromycin impurities.

Applications De Recherche Scientifique

Contrôle de la qualité pharmaceutique

L'azithromycine Impureté G est utilisée dans le contrôle de la qualité pharmaceutique pour garantir la pureté et la sécurité des formulations d'azithromycine. En identifiant et en quantifiant les impuretés comme l'Impureté G, les fabricants peuvent se conformer aux normes réglementaires et garantir que le produit final est sûr pour la consommation. La chromatographie liquide haute performance (HPLC) est couramment utilisée à cette fin {svg_1}.

Développement de méthodes analytiques

Les chercheurs utilisent l'this compound pour développer et valider des méthodes analytiques de détection et de quantification des impuretés dans l'azithromycine. Ces méthodes sont cruciales pour maintenir la cohérence et la fiabilité des produits pharmaceutiques. Des techniques telles que la HPLC en phase inverse sont souvent optimisées en utilisant l'Impureté G comme référence {svg_2}.

Études pharmacocinétiques

Dans les études pharmacocinétiques, l'this compound peut être utilisée comme marqueur pour étudier les voies de métabolisme et de dégradation de l'azithromycine dans l'organisme. Comprendre comment les impuretés se forment et se comportent peut aider à concevoir de meilleures formulations médicamenteuses et à améliorer l'efficacité thérapeutique {svg_3}.

Évaluations toxicologiques

Les études toxicologiques incluent souvent des impuretés comme l'this compound pour évaluer leurs effets potentiels sur la santé humaine. Ces évaluations aident à déterminer les marges de sécurité et les limites acceptables des impuretés dans les produits pharmaceutiques. Ces études sont essentielles pour les soumissions et les approbations réglementaires {svg_4}.

Tests de stabilité

L'this compound est utilisée dans les tests de stabilité pour surveiller la dégradation de l'azithromycine au fil du temps dans diverses conditions environnementales. Cela permet de déterminer la durée de conservation et les conditions de stockage du médicament. Les études de stabilité garantissent que le médicament reste efficace et sûr tout au long de sa durée de conservation prévue {svg_5}.

Études comparatives

Les chercheurs mènent des études comparatives en utilisant l'this compound pour comparer différents lots d'azithromycine. Cela permet d'identifier les variations dans le processus de fabrication et d'assurer la cohérence entre les lots. Ces études sont essentielles pour maintenir des normes de qualité élevées dans la production pharmaceutique {svg_6}.

Conformité réglementaire

Les impuretés comme l'this compound sont essentielles pour la conformité réglementaire. Les agences de réglementation exigent des informations détaillées sur les impuretés présentes dans les produits pharmaceutiques. En étudiant et en documentant ces impuretés, les fabricants peuvent répondre aux exigences strictes fixées par des agences comme la FDA et l'EMA {svg_7}.

Étalon de référence

L'this compound sert d'étalon de référence dans diverses procédures analytiques. Elle est utilisée pour calibrer les instruments et valider les méthodes, garantissant des résultats précis et fiables dans l'analyse de l'azithromycine et de ses substances apparentées {svg_8}.

Mécanisme D'action

Target of Action

The primary target of 3’-N-Demethyl-3’-N-((4-methylphenyl)sulfonyl)azithromycin, also known as Azithromycin Impurity G, is the bacterial 70S ribosome, specifically the 50S subunit . The 50S subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds and translocation during protein synthesis .

Mode of Action

Azithromycin Impurity G inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . Resistance to Azithromycin Impurity G can occur due to mutations in the 50S rRNA, which prevent the binding of the compound and allow the cell to synthesize error-free proteins .

Biochemical Pathways

The primary biochemical pathway affected by Azithromycin Impurity G is protein synthesis. By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds and translocation, effectively halting the synthesis of new proteins . This disruption of protein synthesis can have downstream effects on various cellular processes that rely on the production of new proteins.

Pharmacokinetics

Azithromycin, the parent compound, is known to have a bioavailability of approximately 37% . It exhibits extensive and rapid distribution from serum into intracellular compartments, followed by rapid distribution to the tissues . Tissue concentrations can exceed serum concentrations by up to 100-fold following a single dose .

Result of Action

The primary result of the action of Azithromycin Impurity G is the inhibition of bacterial growth. By preventing peptide bond formation and translocation during protein synthesis, it disrupts the production of new proteins, which is essential for bacterial growth and replication .

Action Environment

The action of Azithromycin Impurity G can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of certain ions or other compounds can potentially interfere with its binding to the 50S ribosomal subunit . .

Analyse Biochimique

Biochemical Properties

Azithromycin Impurity G shares similar biochemical properties with azithromycin. It inhibits bacterial growth by binding to the 70S ribosome, specifically the 50S subunit, preventing peptide bond formation and translocation during protein synthesis . Resistance to azithromycin, and by extension Azithromycin Impurity G, is attributed to mutations in 50S rRNA that prevent binding of the antibiotic, allowing the cell to synthesize error-free proteins .

Cellular Effects

Azithromycin Impurity G, like azithromycin, has effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Azithromycin Impurity G involves binding to the 50S subunit of the 70S ribosome, preventing peptide bond formation and translocation during protein synthesis . This inhibits the growth of bacteria by preventing the synthesis of essential proteins .

Temporal Effects in Laboratory Settings

Azithromycin, the parent compound, has been shown to have high tissue bioavailability and better in vivo efficacy than comparative agents .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Azithromycin Impurity G in animal models. Azithromycin has been shown to be effective in animal models of infection .

Metabolic Pathways

Azithromycin, the parent compound, is known to undergo demethylation as the major route of metabolism .

Transport and Distribution

Azithromycin, the parent compound, is known to have high tissue bioavailability .

Subcellular Localization

Azithromycin, the parent compound, is believed to penetrate and remain within host cells infected by organisms including Mycobacterium avium, Legionella pneumophila, and Borrelia burgdorferi .

Activité Biologique

3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin, commonly referred to as Azithromycin Impurity G, is a derivative of azithromycin, a widely used macrolide antibiotic. This compound has garnered interest in pharmaceutical research due to its potential biological activities and implications for drug development. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₅S
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 612069-31-5

Structural Characteristics

The compound is characterized by the presence of a sulfonyl group attached to a methylphenyl moiety, which influences its biological properties. The modification at the N-position alters the pharmacokinetic and pharmacodynamic profiles compared to the parent azithromycin molecule.

Antibacterial Activity

Research indicates that 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin exhibits antibacterial activity against various pathogens. A comparative study was conducted to assess its efficacy against common bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Streptococcus pneumoniae4

These results suggest that while the compound retains some antibacterial properties, its efficacy may vary significantly among different bacterial species.

The mechanism by which 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin exerts its antibacterial effects is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby obstructing peptide chain elongation. This action is critical in combating bacterial infections.

Case Studies

  • Case Study on Efficacy in Respiratory Infections :
    A clinical trial involving patients with community-acquired pneumonia evaluated the effectiveness of azithromycin and its impurities, including 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin. The study found that patients treated with azithromycin showed significant improvement in clinical outcomes, although the specific contribution of the impurity was not isolated.
  • Toxicological Assessment :
    Another study focused on the safety profile of azithromycin impurities, including 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin. The findings indicated that while low concentrations were generally well tolerated, higher doses led to adverse effects such as gastrointestinal disturbances.

Pharmacokinetics

The pharmacokinetic profile of 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin shows that it has a longer half-life compared to some other macrolides, which may contribute to its sustained antibacterial activity.

Parameter Value
Half-life68 hours
Volume of distribution31 L/kg
Clearance0.2 L/h/kg

These parameters suggest that the compound could be beneficial in formulations requiring prolonged action against bacterial infections.

Propriétés

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H76N2O14S/c1-15-33-44(11,52)37(48)29(7)45(12)23-25(3)21-42(9,51)39(27(5)36(28(6)40(50)58-33)59-34-22-43(10,55-14)38(49)30(8)57-34)60-41-35(47)32(20-26(4)56-41)46(13)61(53,54)31-18-16-24(2)17-19-31/h16-19,25-30,32-39,41,47-49,51-52H,15,20-23H2,1-14H3/t25-,26-,27+,28-,29-,30+,32+,33-,34+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSFKCLSYSRGC-XOZZEHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N2O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210128
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612069-31-5
Record name (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[methyl[(4-methylphenyl)sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612069-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-N-Demethyl-3'-N-((4-methylphenyl)sulfonyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-N-DEMETHYL-3'-N-((4-METHYLPHENYL)SULFONYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34G5B9N3QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.